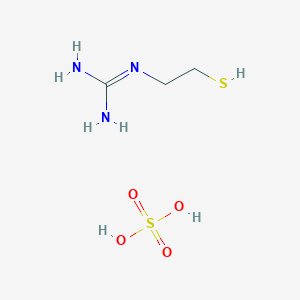
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 is a chemical compound that has garnered attention in various scientific fields due to its unique properties. This compound is characterized by the presence of a mercapto group (-SH) and a guanidine group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 typically involves the reaction of 2-mercaptoethanol with guanidine in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. The process can be summarized as follows:
Reactants: 2-mercaptoethanol and guanidine.
Catalyst: Sulfuric acid.
Conditions: Controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted guanidines.
Applications De Recherche Scientifique
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 involves its interaction with molecular targets through its mercapto and guanidine groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and protein binding. The compound’s ability to form disulfide bonds and participate in nucleophilic substitution reactions underlies its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Mercaptoethyl)-guanidine hydrochloride
- N-(2-Mercaptoethyl)-guanidine nitrate
Uniqueness
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 stands out due to its specific sulfate counterion, which can influence its solubility, reactivity, and overall stability. This unique feature makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C3H11N3O4S2 |
|---|---|
Poids moléculaire |
217.3 g/mol |
Nom IUPAC |
2-(2-sulfanylethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C3H9N3S.H2O4S/c4-3(5)6-1-2-7;1-5(2,3)4/h7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) |
Clé InChI |
UIFOUGHOWJQEBY-UHFFFAOYSA-N |
SMILES canonique |
C(CS)N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B11725260.png)
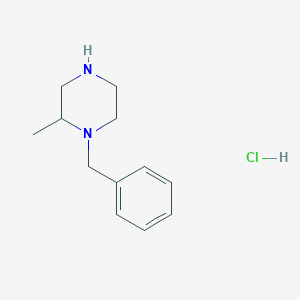
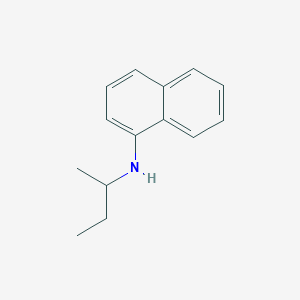
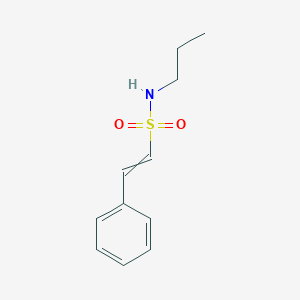
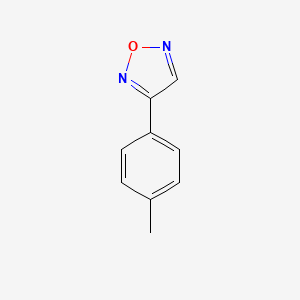
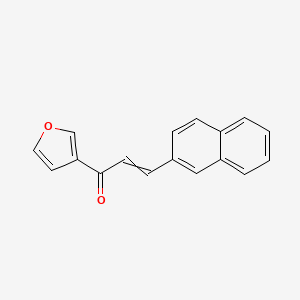
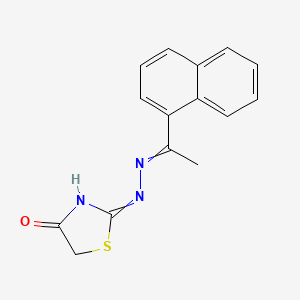
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B11725305.png)
![3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11725309.png)
![3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic Acid](/img/structure/B11725316.png)
![N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B11725328.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)
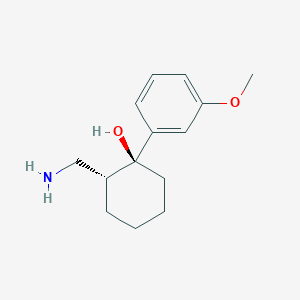
![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)
